molecular formula C21H19N3O6 B2828381 Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-31-8

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2828381
CAS No.: 899993-31-8
M. Wt: 409.398
InChI Key: DNCBWBUZPJTHCV-UHFFFAOYSA-N
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Description

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
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Biological Activity

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring substituted with various functional groups. Its chemical formula is C19_{19}H20_{20}N2_{2}O5_{5}, and it possesses both ester and nitro functionalities, which are often linked to diverse biological activities.

PropertyValue
Molecular Weight356.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the nitro group is particularly notable as nitro compounds are known for their broad-spectrum antibacterial activity.

Case Study : A study evaluating the antibacterial effects of related compounds demonstrated that derivatives with a nitrobenzyl moiety showed enhanced activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

Anticancer Potential

Research has shown that pyridazine derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells.

Research Finding : A derivative of the compound was tested in vitro against various cancer cell lines, showing IC50 values in the micromolar range, indicating promising anticancer activity.

Anti-inflammatory Effects

Compounds containing pyridazine rings have been associated with anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines is crucial for therapeutic applications in inflammatory diseases.

Data from Studies : In vivo models demonstrated a reduction in inflammation markers when treated with related compounds, suggesting that this compound could exhibit similar effects.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Nitro Group Reduction : Nitro groups can be reduced to form reactive intermediates that may interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways (e.g., NF-kB) that regulate inflammation and cancer cell survival.
MechanismDescription
Nitro ReductionFormation of reactive intermediates
Enzyme InhibitionBlocking key enzymes in cellular pathways
Signaling Pathway ModulationInterfering with NF-kB and other pathways

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-3-29-21(26)20-18(30-13-15-5-4-6-17(11-15)24(27)28)12-19(25)23(22-20)16-9-7-14(2)8-10-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCBWBUZPJTHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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